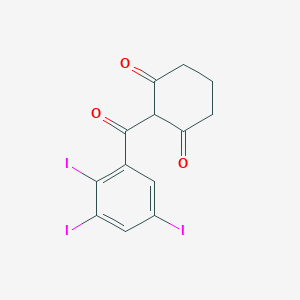
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione is a compound that belongs to the class of triketones. These compounds are known for their unique chemical structure, which includes a benzoyl group attached to a cyclohexane-1,3-dione ring. The presence of three iodine atoms on the benzoyl group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2,3,5-triiodobenzoyl chloride with cyclohexane-1,3-dione. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The iodine atoms on the benzoyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzoylcyclohexane-1,3-dione derivatives.
Scientific Research Applications
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of herbicides and other agrochemicals due to its ability to inhibit certain plant enzymes.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, it can inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the breakdown of the amino acid tyrosine in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the plant.
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
The presence of three iodine atoms on the benzoyl group of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88562-14-5 |
|---|---|
Molecular Formula |
C13H9I3O3 |
Molecular Weight |
593.92 g/mol |
IUPAC Name |
2-(2,3,5-triiodobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H9I3O3/c14-6-4-7(12(16)8(15)5-6)13(19)11-9(17)2-1-3-10(11)18/h4-5,11H,1-3H2 |
InChI Key |
SIXNEERFYGDIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C(=CC(=C2)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



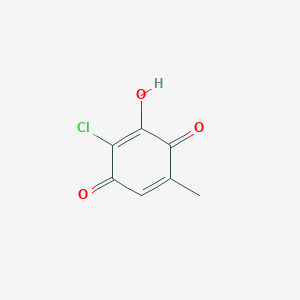
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
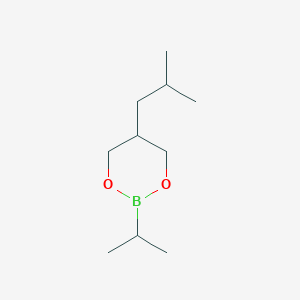
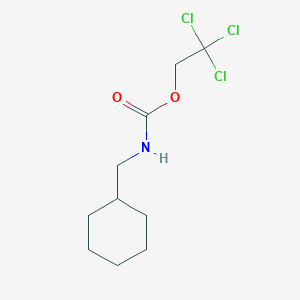

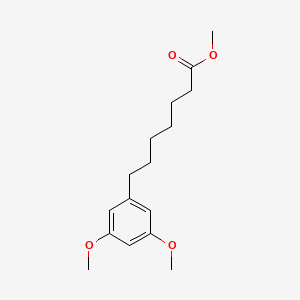


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
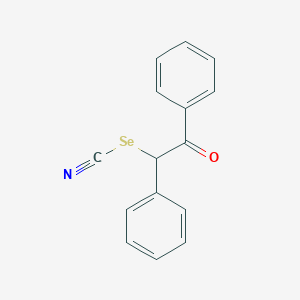

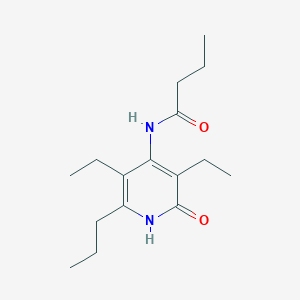
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
